

Thermodynamic Properties of 1-Hexadecene: A Technical Guide

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Compound of Interest

Compound Name: 1-Hexadecene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of **1-hexadecene**. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, process design, and formulation. This document summarizes key quantitative data in structured tables, details the experimental protocols used for their determination, and provides a visual representation of the general experimental workflow.

Core Thermodynamic Data of 1-Hexadecene

The following tables summarize the essential thermodynamic and physical properties of **1-hexadecene**, compiled from various reputable sources.

Table 1: General and Physical Properties of **1-Hexadecene**

Property	Value	Units	Reference(s)
Molecular Formula	C ₁₆ H ₃₂	-	[1][2]
Molar Mass	224.43	g·mol ⁻¹	[2]
Melting Point	4	°C	[2]
Boiling Point	285	°C	[2]
Density (at 20°C)	0.781	g/cm ³	[2]
Refractive Index (n ²⁰ /D)	1.441	-	[3]
Vapor Pressure (at 20°C)	<0.2	mmHg	[3]
Flash Point	132	°C	[2]
Autoignition Temperature	240	°C	[2]

Table 2: Enthalpy and Entropy Data for **1-Hexadecene**

Thermodynamic Property	Value	Units	Conditions	Reference(s)
Standard Enthalpy of Formation (liquid)	-330.5 ± 3.0	$\text{kJ}\cdot\text{mol}^{-1}$	298.15 K	Stridh, 1976
Standard Enthalpy of Combustion (liquid)	-10539.0 ± 2.0	$\text{kJ}\cdot\text{mol}^{-1}$	298.15 K	Stridh, 1976
Standard Molar Entropy (liquid)	613.88	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	298.15 K	Messerly, Todd, et al., 1990
Heat of Vaporization (at boiling point)	12.05	kcal/mol	-	[3]

Table 3: Heat Capacity of Liquid **1-Hexadecene**

Heat Capacity (Cp)	Temperature	Units	Reference(s)
485.83	298.15 K	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	Messerly, Todd, et al., 1990
488.88	298.15 K	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	McCullough, Finke, et al., 1957
0.5164	25 °C	cal/g·°C	[3]

Experimental Protocols

The determination of the thermodynamic properties of **1-hexadecene** has been carried out using a variety of precise experimental techniques. While the original research papers provide the most exhaustive details, this section outlines the general methodologies employed for the key experiments.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion of liquid **1-hexadecene** is determined using a high-precision bomb calorimeter.

- **Sample Preparation:** A precisely weighed sample of high-purity **1-hexadecene** (typically 0.5-1.0 g) is placed in a platinum or fused-silica crucible. A small amount of a known auxiliary substance, such as mineral oil, may be used to ensure complete combustion. A cotton or platinum fuse wire is positioned to be in contact with the sample.
- **Bomb Assembly:** The crucible is placed inside a stainless steel "bomb," which is then sealed. The bomb is purged of air and pressurized with pure oxygen to approximately 30 atm. A small, known amount of distilled water is often added to the bomb to ensure that the water formed during combustion is in the liquid state.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter vessel. The calorimeter is equipped with a high-precision thermometer (e.g., a platinum resistance thermometer) and a stirrer. The entire assembly is placed within an outer jacket, which is maintained at a controlled temperature to minimize heat exchange with the surroundings (in an isoperibol setup) or its temperature is continuously adjusted to match that of the inner vessel (in an adiabatic setup).
- **Combustion and Data Acquisition:** The temperature of the water in the calorimeter is monitored until a steady state is reached. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a final steady state is achieved.
- **Data Analysis:** The corrected temperature rise is determined by accounting for heat exchange with the surroundings and the heat introduced by the ignition process. The energy equivalent of the calorimeter (calorimeter constant) is determined separately by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The heat of combustion of the **1-hexadecene** sample is then calculated from the corrected temperature rise, the calorimeter constant, and the mass of the sample. Corrections are applied for the formation of nitric acid from residual nitrogen in the bomb and for the heat of combustion of the fuse wire and any auxiliary substance.

Determination of Heat Capacity by Adiabatic Calorimetry

The heat capacity of liquid **1-hexadecene** is measured using an adiabatic calorimeter over a range of temperatures.

- Calorimeter and Sample Loading: A known mass of purified **1-hexadecene** is hermetically sealed in a sample vessel, typically made of platinum or gold-plated copper. The vessel is equipped with a heater and a temperature sensor (e.g., a platinum resistance thermometer).
- Adiabatic Shielding: The sample vessel is suspended within a series of concentric, electrically heated adiabatic shields in a high-vacuum environment. The temperatures of these shields are meticulously controlled to match the temperature of the sample vessel at all times, thereby minimizing heat exchange with the surroundings to a negligible level.
- Heating and Temperature Measurement: A precisely measured amount of electrical energy is supplied to the heater in the sample vessel, causing a small increase in its temperature (typically 1-4 K). The temperature of the sample vessel is accurately measured before and after the energy input, once thermal equilibrium is re-established.
- Calculation of Heat Capacity: The heat capacity of the sample is calculated from the amount of electrical energy supplied and the corresponding rise in temperature. The heat capacity of the empty sample vessel (the addendum) is determined in separate experiments and subtracted from the total heat capacity to obtain the heat capacity of the **1-hexadecene** sample. This process is repeated in a stepwise manner over the desired temperature range.

Determination of Vapor Pressure by the Static Method

The vapor pressure of a low-volatility liquid like **1-hexadecene** can be determined using a static method.

- Sample Degassing: A sample of high-purity **1-hexadecene** is placed in an equilibrium cell connected to a vacuum line and a pressure-measuring device (e.g., a capacitance diaphragm gauge). The sample is thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles, where the sample is frozen with liquid nitrogen, the headspace is evacuated, and the sample is then thawed to release dissolved gases.

- Temperature Control and Equilibration: The equilibrium cell containing the degassed sample is immersed in a precision thermostat capable of maintaining a highly stable and uniform temperature (to within ± 0.001 K). The sample is allowed to reach thermal and vapor-liquid equilibrium at a set temperature, which is monitored by a calibrated thermometer.
- Pressure Measurement: Once equilibrium is established, the pressure of the vapor in the headspace above the liquid is measured by the pressure sensor.
- Data Collection: The vapor pressure measurements are repeated at various temperatures over the desired range. The temperature-pressure data can then be fitted to a suitable equation, such as the Antoine or Clausius-Clapeyron equation, to describe the vapor pressure as a function of temperature.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid organic compound such as **1-hexadecene**.

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